2-cyclopropyl-1-{1-[(oxolan-2-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole
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Overview
Description
2-cyclopropyl-1-{1-[(oxolan-2-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their broad range of biological activities and are commonly used in medicinal chemistry for their therapeutic potential . This particular compound features a cyclopropyl group, an oxolan-2-ylmethyl group, and an azetidin-3-yl group attached to the benzimidazole core, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
The synthesis of 2-cyclopropyl-1-{1-[(oxolan-2-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common method involves the condensation of ortho-phenylenediamine with a suitable aldehyde or ketone to form the benzimidazole core . The cyclopropyl, oxolan-2-ylmethyl, and azetidin-3-yl groups are then introduced through subsequent reactions involving appropriate reagents and catalysts. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
2-cyclopropyl-1-{1-[(oxolan-2-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-cyclopropyl-1-{1-[(oxolan-2-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can mimic the structure of natural nucleotides, allowing it to bind to DNA or RNA and interfere with their function . Additionally, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic activity .
Comparison with Similar Compounds
2-cyclopropyl-1-{1-[(oxolan-2-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole can be compared with other benzimidazole derivatives, such as:
Omeprazole: A widely used proton pump inhibitor for treating acid-related disorders.
Albendazole: An anthelmintic used to treat parasitic worm infections.
Thiabendazole: Another anthelmintic with a broad spectrum of activity.
The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and chemical properties compared to other benzimidazole derivatives .
Properties
IUPAC Name |
2-cyclopropyl-1-[1-(oxolan-2-ylmethyl)azetidin-3-yl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-2-6-17-16(5-1)19-18(13-7-8-13)21(17)14-10-20(11-14)12-15-4-3-9-22-15/h1-2,5-6,13-15H,3-4,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZHSWTZAHMPBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2CC(C2)N3C4=CC=CC=C4N=C3C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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